8-Azabicyclo[3.2.1]octan-3-ol basic properties
8-Azabicyclo[3.2.1]octan-3-ol basic properties
An In-depth Technical Guide on the Basic Properties of 8-Azabicyclo[3.2.1]octan-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Azabicyclo[3.2.1]octan-3-ol, also known as nortropine or tropigenine, is a heterocyclic organic compound featuring a bicyclic tropane core.[1][2] This structure is the foundational scaffold for a wide range of biologically active molecules known as tropane alkaloids, which are predominantly found in plants of the Solanaceae family.[3][4][5] Notable derivatives include atropine, scopolamine, and cocaine, compounds with significant and long-standing applications in medicine.[1][4]
As a secondary amine, the basicity of the nitrogen atom at the 8-position is a defining characteristic, influencing the molecule's physicochemical properties, such as solubility and its ability to form salts. Understanding these core properties is critical for the synthesis, derivatization, and development of novel therapeutics based on the tropane framework. This guide provides a detailed overview of the fundamental basic properties of 8-Azabicyclo[3.2.1]octan-3-ol, experimental protocols for their determination, and logical diagrams illustrating its chemical relationships and experimental workflows.
Physicochemical and Basic Properties
The defining feature of 8-Azabicyclo[3.2.1]octan-3-ol is the secondary amine within its bicyclic structure, which imparts basic properties. The lone pair of electrons on the nitrogen atom can readily accept a proton, allowing the compound to act as a Brønsted-Lowry base. This basicity is crucial for its biological activity and its manipulation in a laboratory setting.
Quantitative data for 8-Azabicyclo[3.2.1]octan-3-ol and its common N-methylated derivative, tropine, are summarized below for comparison.
| Property | 8-Azabicyclo[3.2.1]octan-3-ol (Nortropine) | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine) | Citation |
| Molecular Formula | C₇H₁₃NO | C₈H₁₅NO | [6][7] |
| Molecular Weight | 127.19 g/mol | 141.21 g/mol | [6][7] |
| Appearance | Solid | White hygroscopic crystalline powder or plates | [2][8] |
| Melting Point | 134.5 - 135 °C | 64 °C | [2][8] |
| Boiling Point | Not specified | 233 °C | [8][9] |
| pKa (predicted) | ~9 - 11 (typical for secondary amines) | Not specified | [10] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Very soluble in water, diethyl ether, ethanol | [6][8] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the dissociation constant (pKa) of amines.[10][11][12] The procedure involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.
Methodology:
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Sample Preparation: Accurately weigh a sample of 8-Azabicyclo[3.2.1]octan-3-ol and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).[10]
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Titrant Preparation: Prepare a standardized solution of a strong acid, typically hydrochloric acid (HCl), at a concentration of approximately 0.1 M.
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Titration Setup: Place the amine solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
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Data Acquisition: Add the HCl titrant in small, precise increments (e.g., 0.1 mL) using a burette. After each addition, allow the pH to stabilize before recording the reading and the total volume of titrant added.[10][13]
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Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve.[12] The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve. At this point, the concentrations of the protonated amine (conjugate acid) and the free amine are equal.[10][12]
Determination of Solubility Class
This protocol provides a systematic method to classify the solubility of an organic compound like 8-Azabicyclo[3.2.1]octan-3-ol based on its acid-base properties.[14][15]
Methodology:
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Water Solubility Test:
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Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.
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Shake the tube vigorously. If the compound dissolves completely, it is classified as water-soluble.[15]
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Test the resulting solution with litmus paper. A basic compound like 8-Azabicyclo[3.2.1]octan-3-ol will turn red litmus paper blue.[14]
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-
Acid Solubility Test (if insoluble in water):
-
If the compound is water-insoluble, add approximately 25 mg to a test tube containing 0.75 mL of 5% aqueous HCl.
-
Shake vigorously. If the compound dissolves, it indicates the presence of a basic functional group, such as an amine.[14][15] The amine is protonated by the acid to form a more soluble ammonium salt.
-
-
Base Solubility Test (if insoluble in water):
-
If the compound is water-insoluble, test its solubility in 5% aqueous NaOH and 5% aqueous NaHCO₃ in separate test tubes.
-
Amines are typically insoluble in basic solutions. This test is used to identify acidic functional groups.[14]
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-
Inert Compound Test:
-
If the compound is insoluble in water, 5% HCl, and 5% NaOH, it is likely a neutral compound with no significant acidic or basic functional groups.[14]
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Visualizations
Experimental Workflow for Basicity and Solubility Classification
Caption: Workflow for determining the solubility class of a basic compound.
Structural Relationships of the Tropane Core
Caption: Key chemical modifications of the 8-Azabicyclo[3.2.1]octan-3-ol core.
Mechanism of Action for Tropane Alkaloid Derivatives
Caption: Tropane alkaloid derivatives as muscarinic receptor antagonists.
References
- 1. jocpr.com [jocpr.com]
- 2. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molnova.com:443 [molnova.com:443]
- 7. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- [webbook.nist.gov]
- 8. Tropine - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

